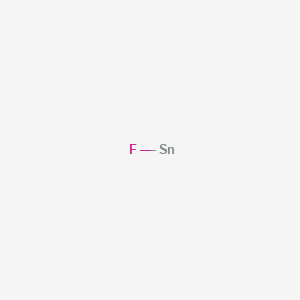

Fluorine tin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorine tin compounds, primarily tin(II) fluoride and tin(IV) fluoride, are significant in various scientific and industrial applications. Tin(II) fluoride, also known as stannous fluoride, is a colorless solid used extensively in dental care products. Tin(IV) fluoride, on the other hand, is a colorless solid with high melting points, used in different chemical reactions and industrial processes.

Synthetic Routes and Reaction Conditions:

- This compound is typically synthesized by reacting tin with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the purity of the product:

Tin(II) Fluoride (SnF₂): Sn+2HF→SnF2+H2

Tin(IV) fluoride can be prepared by reacting tin with fluorine gas or by reacting tin(IV) chloride with hydrogen fluoride:Tin(IV) Fluoride (SnF₄): Sn+2F2→SnF4

SnCl4+4HF→SnF4+4HCl

Industrial Production Methods:

Tin(II) Fluoride: Industrially, tin(II) fluoride is produced by dissolving tin in hydrofluoric acid, followed by crystallization to obtain the pure compound.

Tin(IV) Fluoride: The industrial production of tin(IV) fluoride involves the direct fluorination of tin metal or the reaction of tin(IV) chloride with hydrogen fluoride.

Types of Reactions:

Oxidation and Reduction: Tin(II) fluoride can be oxidized to tin(IV) fluoride. Conversely, tin(IV) fluoride can be reduced to tin(II) fluoride under specific conditions.

Substitution Reactions: Tin fluorides can undergo substitution reactions with other halides or organic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Fluorine gas or other strong oxidizing agents can convert tin(II) fluoride to tin(IV) fluoride.

Reducing Agents: Hydrogen or other reducing agents can reduce tin(IV) fluoride to tin(II) fluoride.

Major Products Formed:

From Oxidation: Tin(IV) fluoride.

From Reduction: Tin(II) fluoride.

From Substitution: Various organotin fluorides or mixed halides.

Chemistry:

Catalysis: Tin fluorides are used as catalysts in organic synthesis and polymerization reactions.

Analytical Chemistry: Tin(II) fluoride is used in the preparation of fluoride ion-selective electrodes.

Biology and Medicine:

Dental Care: Tin(II) fluoride is a key ingredient in toothpaste and mouthwashes for preventing dental caries and reducing gingivitis.

Antimicrobial Properties: Tin fluorides exhibit antimicrobial properties, making them useful in various medical applications.

Industry:

Glass and Ceramics: Tin fluorides are used in the production of specialty glasses and ceramics.

Electronics: Tin(IV) fluoride is used in the manufacture of certain electronic components.

Tin(II) Fluoride in Dental Care:

Mechanism: Tin(II) fluoride helps convert the calcium mineral apatite in teeth into fluorapatite, which is more resistant to acid attacks from bacteria.

Molecular Targets: The primary targets are the enamel and dentin of the teeth, where it promotes remineralization and inhibits demineralization.

Tin(IV) Fluoride in Catalysis:

Mechanism: Tin(IV) fluoride acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from reactants.

Pathways: It participates in catalytic cycles, enhancing reaction rates and selectivity.

Vergleich Mit ähnlichen Verbindungen

Sodium Fluoride (NaF): Commonly used in dental care, but less effective than tin(II) fluoride in some applications.

Tin(II) Chloride (SnCl₂): Used in similar applications but lacks the fluoride ion’s benefits.

Lead(II) Fluoride (PbF₂): Similar in structure but toxic and less commonly used.

Uniqueness of Tin Fluorides:

Dental Efficacy: Tin(II) fluoride is more effective in reducing dental caries and gingivitis compared to sodium fluoride.

Catalytic Properties: Tin(IV) fluoride’s strong Lewis acid character makes it unique in catalysis compared to other tin halides.

Eigenschaften

Molekularformel |

FSn |

|---|---|

Molekulargewicht |

137.71 g/mol |

IUPAC-Name |

fluorotin |

InChI |

InChI=1S/FH.Sn/h1H;/q;+1/p-1 |

InChI-Schlüssel |

ZULTVNRFZRQYKL-UHFFFAOYSA-M |

Kanonische SMILES |

F[Sn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)

![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)

![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)